molecular formula C21H20O7 B11629778 isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B11629778
M. Wt: 384.4 g/mol
InChI Key: IQPVEOMWHLKJEB-UHFFFAOYSA-N
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Description

Isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenoxy group, and an isopropyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step often involves the use of nucleophilic aromatic substitution reactions, where a suitable methoxyphenol derivative reacts with the chromen-4-one intermediate.

    Attachment of the isopropyl acetate moiety: This can be accomplished through esterification reactions, where the chromen-4-one derivative is reacted with isopropyl acetate in the presence of a catalyst such as sulfuric acid or a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chromen-4-one core to its corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Scientific Research Applications

Isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The isopropyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromen-4-one core with a methoxyphenoxy group and an isopropyl acetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H20O7/c1-13(2)27-20(22)12-25-16-8-9-17-18(10-16)26-11-19(21(17)23)28-15-6-4-14(24-3)5-7-15/h4-11,13H,12H2,1-3H3

InChI Key

IQPVEOMWHLKJEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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